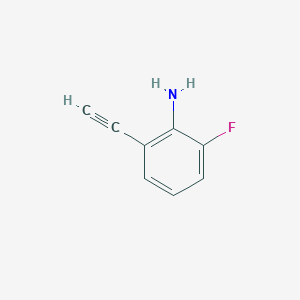
2-ethynyl-6-fluoroaniline
Vue d'ensemble
Description
2-ethynyl-6-fluoroaniline is a useful research compound. Its molecular formula is C8H6FN and its molecular weight is 135.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enhanced Fluorescence Quenching and Mercury Ion Sensing :
- Zhang et al. (2015) demonstrated the use of ethynyl in enhancing fluorescence quenching based on photoinduced electron transfer (PET). This finding was applied to construct sensitive sensors for mercury ions and cysteine, showcasing the potential of ethynyl compounds in biosensing technologies (Zhang et al., 2015).
Synthesis of Antitumor Compounds :
- McCarroll et al. (2007) explored the synthesis of antitumor compounds using 2-iodoaniline and 5-fluoro-2-iodoaniline. This process involved the incorporation of ethynyl groups, leading to compounds with selective inhibition of cancer cell lines. This research highlights the role of ethynyl and fluoroaniline derivatives in developing novel antitumor agents (McCarroll et al., 2007).
Development of Novel Antimetabolites :
- Sukeda et al. (2003) reported a radical method for introducing ethynyl groups in the synthesis of novel antimetabolites. This methodology was crucial in the development of 2'-deoxy-2'-C-ethynyluridine and -cytidine, indicating the significance of ethynyl groups in creating new drugs (Sukeda et al., 2003).
Radioligand Development for Brain Imaging :
- Siméon et al. (2012) synthesized a compound for imaging metabotropic glutamate receptors in the brain using PET imaging. This study exemplifies the application of ethynyl-modified compounds in neuroimaging and diagnostic research (Siméon et al., 2012).
Improving Photophysical Properties for Solvatochromic Probes :
- Tigreros et al. (2014) investigated the impact of π-conjugated linkers, including ethynyl, on the solvatochromic properties of certain dyes. This research is significant for the development of highly responsive solvatochromic probes (Tigreros et al., 2014).
Synthesis of Carbocyclic Nucleoside Analogs for Antiviral Evaluation :
- Alexandre et al. (2018) synthesized carbocyclic derivatives of MK-8591, a nucleoside analog, and evaluated their antiviral activity. This study demonstrates the application of ethynyl groups in enhancing the efficacy of nucleoside analogs for antiviral therapies (Alexandre et al., 2018).
DNA Labeling and Flow Cytometry in Plant Nuclei :
- Wear et al. (2016) used an ethynyl-modified nucleoside analog, EdU, for DNA labeling in plant cells, facilitating the analysis of cell cycle phases through flow cytometry. This research underlines the utility of ethynyl compounds in advanced cellular biology studies (Wear et al., 2016).
Fluorescent Imaging Strategies Using Propargylated Nucleosides :
- Venkatesham et al. (2019) developed propargylated purine deoxynucleosides for selective imaging of virus replication, particularly HIV. This innovation represents the integration of ethynyl derivatives in diagnostic imaging and virology (Venkatesham et al., 2019).
Metabonomic Assessment of Toxicity in Earthworms :
- Bundy et al. (2002) used a fluoroaniline derivative in a metabonomic study to assess toxicity in earthworms. This research contributes to our understanding of the environmental impact of fluoroaniline compounds (Bundy et al., 2002).
Propriétés
IUPAC Name |
2-ethynyl-6-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYEBSUEOWZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









methanone](/img/structure/B6600216.png)
![rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride](/img/structure/B6600217.png)
methanone](/img/structure/B6600228.png)



![8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one](/img/structure/B6600252.png)
